TPSA Increase of 9.23 Ų Over Unsubstituted Analog — Impact on Polarity-Dependent Drug Design Parameters
The 6-methoxy substitution increases the topological polar surface area (TPSA) of the target compound to 55.76 Ų, compared with 46.53 Ų for the unsubstituted spiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid (CAS 1247429-55-5) — a net increase of 9.23 Ų (19.8%) . This increase is driven by the additional oxygen atom contributed by the methoxy group and positions the TPSA of the target compound closer to the 60–80 Ų range often associated with balanced oral permeability and solubility in CNS drug design [1]. The unsubstituted comparator has only 2 hydrogen-bond acceptors, whereas the target compound has 3, providing an additional site for intermolecular hydrogen bonding that can affect protein-ligand interactions, crystal packing, and solubility behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA, in silico) |
|---|---|
| Target Compound Data | TPSA = 55.76 Ų; H-Bond Acceptors = 3 |
| Comparator Or Baseline | Spiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid (CAS 1247429-55-5): TPSA = 46.53 Ų; H-Bond Acceptors = 2 |
| Quantified Difference | ΔTPSA = +9.23 Ų (+19.8%); ΔHBA = +1 acceptor |
| Conditions | Computed values from Leyan vendor database (predicted using industry-standard algorithms) |
Why This Matters
A 19.8% higher TPSA materially alters predicted membrane permeability and solubility, making the methoxy-substituted compound a more polar starting point for lead series that require balanced ADME properties.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Benchmark TPSA ranges for CNS drug-likeness.) View Source
